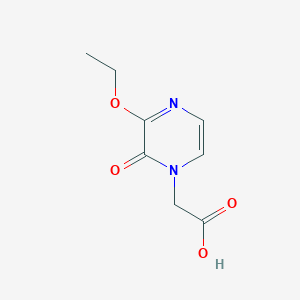
2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of an ethoxy group, a keto group, and an acetic acid moiety attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl halides in the presence of a base such as sodium ethoxide.
Oxidation to Form the Keto Group: The keto group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification reactions followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or ethers.
Scientific Research Applications
2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-Ethoxy-2-oxoquinoxalin-1(2H)-yl)acetic acid: Similar structure with a quinoxaline ring instead of a pyrazine ring.
2-(3-Ethoxy-2-oxopyridin-1(2H)-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups and the pyrazine ring structure
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(3-ethoxy-2-oxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7-8(13)10(4-3-9-7)5-6(11)12/h3-4H,2,5H2,1H3,(H,11,12) |
InChI Key |
XEHTXGSFIAOQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CN(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















